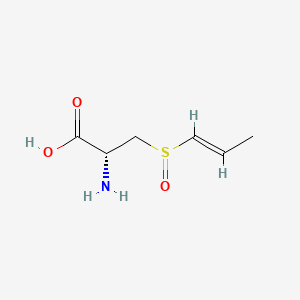
(R,R)-asenapine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-asenapine maleate is a maleate salt obtained by combining equimolar amounts of (R,R)-asenapine and maleic acid. It contains a (R,R)-asenapine(1+). It is an enantiomer of a (S,S)-asenapine maleate.
Applications De Recherche Scientifique
1. Enhancement of Solubility and Bioavailability
Asenapine maleate, due to its low aqueous solubility and high permeability, faces challenges in oral bioavailability. Research has focused on enhancing its solubility and bioavailability. For instance, the preparation and evaluation of co-crystals using different co-formers have shown to significantly enhance the in vitro dissolution of the drug, leading to potentially improved bioavailability (Al-Nimry & Khanfar, 2021). Additionally, the development of solid lipid nanoparticles (SLNs) for oral delivery has been studied, aiming at increasing the bioavailability by reducing first-pass metabolism in the liver (Naik et al., 2017).
2. Development of Analytical Methods
Several studies have been conducted to develop and validate reliable analytical methods for quantifying asenapine maleate in various matrices. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for its determination in bulk and buccal dosage forms, showcasing high accuracy and precision (Pansuriya et al., 2019). Furthermore, potentiometric determination using PVC membrane and carbon paste ion-selective electrodes has been explored, offering a new electrochemical method for the drug's determination (Fouad, 2018).
3. Transdermal and Intranasal Delivery Systems
Research on alternative delivery systems such as transdermal and intranasal routes has been extensive. Nano-transfersomal formulations for transdermal delivery have shown increased bioavailability and improved transdermal permeation (Shreya et al., 2016). In addition, intranasal delivery of asenapine loaded nanostructured lipid carriers has been investigated for the treatment of schizophrenia, aiming to enhance drug uptake to the brain via the intranasal route (SanjayKumarSinghVijayakumarM & Singh, 2015).
4. Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic and pharmacodynamic investigations are crucial in understanding the efficacy and distribution of asenapine maleate. Studies involving asenapine maleate-loaded SLNs have shown extended drug release up to 36 hours, which could lead to reduced dosing frequency and improved patient compliance (Patel et al., 2019). Additionally, the impact of asenapine maleate on low-frequency neural oscillatory activity has been evaluated in a neurodevelopmental model of schizophrenia, providing insights into its potential efficacy in treating cognitive deficits inherent in schizophrenia (Nelong et al., 2019).
Propriétés
Nom du produit |
(R,R)-asenapine maleate |
|---|---|
Formule moléculaire |
C21H20ClNO5 |
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m0./s1 |
Clé InChI |
GMDCDXMAFMEDAG-TXUHOWFZSA-N |
SMILES isomérique |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Synonymes |
5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole Asenapine asenapine maleate ORG 5222 ORG-5222 saphris |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



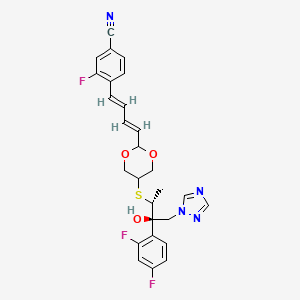

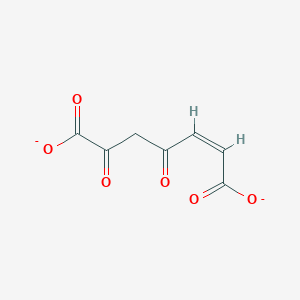
![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
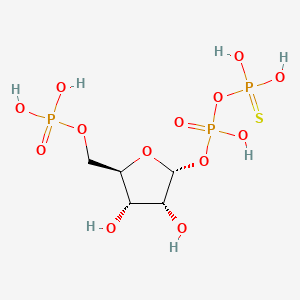
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
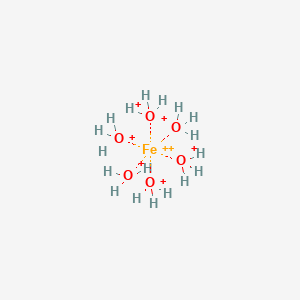
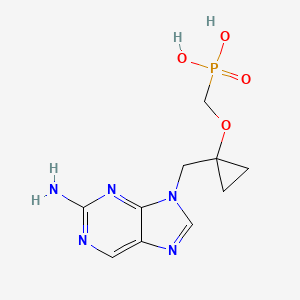

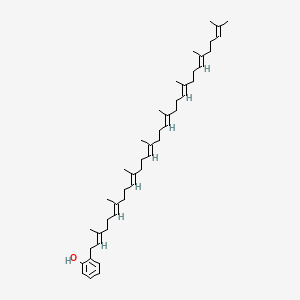
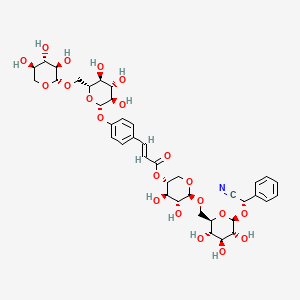
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
